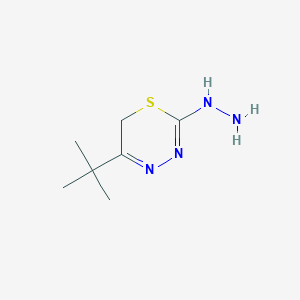

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine” is a chemical compound with the molecular formula C7H14N4S . It has a molecular weight of 186.28 g/mol . The compound is also known by other names such as 158035-17-7, (5-TERT-BUTYL-6H-[1,3,4]THIADIAZIN-2-YL)HYDRAZINE, and 6H-1,3,4-Thiadiazine, 5-(1,1-dimethylethyl)-2-hydrazinyl- .

Molecular Structure Analysis

The compound has a complex structure that includes a thiadiazine ring, a hydrazine group, and a tert-butyl group . The InChI representation of the compound is InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) . The compound’s structure can be represented by the canonical SMILES CC(C)(C)C1=NNC(=NN)SC1 .

Physical And Chemical Properties Analysis

“(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine” has a molecular weight of 186.28 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 186.09391764 g/mol . The topological polar surface area of the compound is 88.1 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The research surrounding (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is extensive, covering various aspects of chemical synthesis and its biological applications. Below are detailed findings on the scientific research applications of this compound, excluding information on drug use, dosage, and side effects as per the requirements.

Synthesis and Antitubercular Activity

One significant application of hydrazine derivatives is in the development of antitubercular agents. Studies have shown that modifications to the isoniazid structure, which include hydrazine derivatives, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis. Notably, certain derivatives displayed comparable efficacy to isoniazid, with some showing significant activity against INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of hydrazine derivatives, including (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine, in the design of new anti-TB compounds (Asif, 2014).

Immunomodulatory Effects

Another significant application is found in the immunomodulatory action of substituted 1,3,4-thiadiazines on myocardial infarction. The compounds from the group of substituted 1,3,4-thiadiazines, which includes derivatives of the specified hydrazine, have been shown to possess biological effects similar to antidepressants. They can modulate the immune response by affecting cytokine release and cell recruitment, suggesting their potential as therapeutic agents for myocardial infarction and possibly other stress-related conditions (Sarapultsev et al., 2018).

Synthetic Strategies for Related Compounds

Research on synthetic strategies for thiadiazolotriazines, which are closely related to the thiadiazine ring present in (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine, has been explored. These compounds are intermediates for designing biologically active molecules, demonstrating the versatility of the thiadiazine scaffold in drug discovery and development (Abdel-Wahab, 2017).

Environmental and Analytical Applications

Additionally, graphene-based nanomaterials have been investigated for the electrochemical sensing of hydrazine, highlighting an environmental application of hydrazine derivatives. The development of sensitive and selective sensors for hydrazine detection in environmental samples underscores the importance of hydrazine derivatives in analytical chemistry (Singh et al., 2022).

properties

IUPAC Name |

(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYWCHPLHXPDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=NN)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN/C(=N\N)/SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)